4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride chemical properties
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride chemical properties
An In-depth Technical Guide to 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize this compound as a critical building block in the synthesis of novel therapeutic agents.
Molecular Identity and Structural Elucidation
4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride is a heterocyclic compound that incorporates a piperidine ring and a trifluoromethyl-substituted phenyl group. The trifluoromethyl (-CF3) group is a key structural feature, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets.[1][2] The piperidine scaffold is a prevalent core in a vast number of pharmaceuticals, valued for its ability to modulate physicochemical and pharmacokinetic properties.[3][4]
Chemical Structure:
Figure 1: Structure of 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride.
This compound is the hydrochloride salt form, which enhances its stability and aqueous solubility, making it easier to handle and formulate.
Physicochemical and Spectroscopic Profile
The physical and spectral properties of this compound are fundamental for its identification, characterization, and application in synthesis.
Physical Properties
The key physicochemical properties are summarized in the table below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 574008-73-4 | [5][6] |
| Molecular Formula | C₁₂H₁₅ClF₃N | [5] |
| Molecular Weight | 265.7 g/mol | [5][7] |
| Appearance | Grey or white to off-white solid/powder | [1][5] |
| Melting Point | Data not consistently available; related structures show decomposition at high temperatures. | [8] |
| Solubility | Moderately soluble in common organic solvents like Methanol and DMSO. Sparingly soluble in water. | [2][9] |
Spectroscopic Data (Predicted & Theoretical)
While specific experimental spectra are proprietary to manufacturers, the expected spectral characteristics can be predicted based on the molecular structure. These predictions are invaluable for quality control and reaction monitoring.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the trifluoromethylphenyl ring and the aliphatic protons of the piperidine ring. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The piperidine protons will be found in the upfield region (δ 1.5-3.5 ppm), with the protons adjacent to the nitrogen atom appearing more downfield due to its electron-withdrawing effect. The proton on the carbon bearing the phenyl group (C4-H) would likely appear as a multiplet around δ 2.5-3.0 ppm.
-
¹³C NMR: The carbon spectrum would show signals for the trifluoromethyl carbon (a quartet due to C-F coupling), aromatic carbons (δ 120-150 ppm), and piperidine carbons (δ 25-55 ppm).[10] The carbon attached to the CF₃ group will have a characteristic chemical shift influenced by the strong electron-withdrawing nature of fluorine.[10]
-
¹⁹F NMR: A single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group, typically observed around -60 to -65 ppm relative to a standard like CFCl₃.[10]
2.2.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode would show the molecular ion peak [M+H]⁺ for the free base (C₁₂H₁₄F₃N) at m/z 229.11. The presence of chlorine from the hydrochloride salt would not be observed in the primary mass of the parent molecule itself.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorptions include:
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N-H Stretch: A broad absorption band in the range of 2400-3200 cm⁻¹ is characteristic of the amine salt (R₃N⁺-H).
-
C-H Stretch (Aromatic): Peaks observed just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong, characteristic absorption bands in the 1000-1350 cm⁻¹ region, indicative of the trifluoromethyl group.[11][12]
Synthesis and Reactivity
Understanding the synthesis of 4-(4-(trifluoromethyl)phenyl)piperidine hydrochloride is crucial for its efficient production and for designing subsequent reaction pathways.
General Synthesis Workflow
A common synthetic approach involves the deprotection of a Boc-protected piperidine precursor. This method is widely used due to the stability of the Boc protecting group and the high yields achieved upon its removal under acidic conditions.
Figure 2: General synthesis workflow via deprotection.
Experimental Protocol: Deprotection of Boc-Protected Precursor [13]
-
Reaction Setup: Dissolve the starting material, tert-butyl 4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate, in a suitable solvent such as methanol.
-
Acidification: To the solution, add a saturated solution of hydrogen chloride (HCl) in methanol. The HCl serves to cleave the tert-butoxycarbonyl (Boc) protecting group.
-
Reaction: Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent by distillation under reduced pressure.
-
Purification: Wash the resulting residue with a non-polar solvent like diethyl ether to remove organic impurities, yielding the desired hydrochloride salt as a solid.[13]
This protocol is a self-validating system; the formation of the product can be confirmed by the disappearance of the Boc group signals in NMR and the appearance of the N-H stretch in the IR spectrum.
Applications in Medicinal Chemistry and Drug Discovery
The 4-(4-(trifluoromethyl)phenyl)piperidine scaffold is a "privileged structure" in medicinal chemistry. Its unique combination of a lipophilic, metabolically stable trifluoromethylphenyl group and a versatile piperidine ring makes it a valuable building block for a wide range of therapeutic agents, particularly those targeting the central nervous system (CNS).[1][14]
-
Scaffold for CNS Agents: The piperidine ring is a common feature in drugs targeting neurological disorders. Its conformation and basic nitrogen atom are often crucial for receptor binding.[3]
-
Improved Pharmacokinetics: The trifluoromethyl group is known to block metabolic oxidation sites and improve the pharmacokinetic profile of drug candidates, potentially leading to enhanced efficacy and duration of action.[1][2]
-
Intermediate in Complex Syntheses: This compound serves as a key intermediate in multi-step syntheses of complex molecules, including potential analgesics, antidepressants, and antipsychotics.[1][15]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[5][16]
-
GHS Classification:
-
Skin Irritation
-
Eye Irritation
-
May cause respiratory irritation[17]
-
Recommended Handling Protocol
A strict protocol should be followed when handling this chemical to minimize exposure.
Figure 3: Safe handling workflow for 4-(4-(Trifluoromethyl)phenyl)piperidine Hydrochloride.
Step-by-Step Handling Procedure:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, compatible chemical-resistant gloves, and a lab coat.[18][19]
-
Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[16]
-
Dispensing: When weighing or transferring the solid, do so carefully to prevent the formation of airborne dust.
-
Spill Response: In the event of a spill, evacuate personnel from the immediate area. Carefully sweep up the solid material without creating dust and place it into a suitable, sealed container for proper waste disposal.[17] Do not let the product enter drains.[19]
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[16]
-
Skin Contact: Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[16]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[16]
-
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[16] Some suppliers recommend refrigerated storage (2-8 °C) to ensure long-term stability.[15]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. 574008-73-4 CAS MSDS (4-(4-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(4-(TRIFLUOROMETHYL)PHENYL)PIPERIDINE HYDROCHLORIDE CAS#: 574008-73-4 [m.chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. 4-(Trifluoromethyl)piperidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. rsc.org [rsc.org]
- 11. scispace.com [scispace.com]
- 12. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 13. 4-(4-(TrifluoroMethoxy)phenyl)piperidine hydrochloride | 1004618-85-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. fishersci.com [fishersci.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. enamine.enamine.net [enamine.enamine.net]
- 19. angenechemical.com [angenechemical.com]
